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molecular formula C12H14O2S B8661988 (2-Cyclohexen-1-ylsulfonyl)benzene

(2-Cyclohexen-1-ylsulfonyl)benzene

Cat. No. B8661988
M. Wt: 222.31 g/mol
InChI Key: DIHRJKGTAFQMJV-UHFFFAOYSA-N
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Patent
US08354431B2

Procedure details

Bromocyclohexene (35.9 ml, 310.5 mmol) is dissolved in 1 l of DMF, cooled down to 0° C. and after addition of benzenesulfinic acid sodium salt (86.6 g, 527.8 mmol) the mixture is stirred for 17 h at room temperature. Then the mixture is evaporated under high vacuum. The residue is diluted with ether, washed with water, dried over Na2SO4 and evaporated under reduced pressure. The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (1:9), 1 kg silicagel).
Quantity
35.9 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
benzenesulfinic acid sodium salt
Quantity
86.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=1.[Na+].[C:9]1([S:15]([O-:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CN(C=O)C>[CH:7]1([S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
35.9 mL
Type
reactant
Smiles
BrC1=CCCCC1
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
benzenesulfinic acid sodium salt
Quantity
86.6 g
Type
reactant
Smiles
[Na+].C1(=CC=CC=C1)S(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred for 17 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture is evaporated under high vacuum
ADDITION
Type
ADDITION
Details
The residue is diluted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (1:9), 1 kg silicagel)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C1(C=CCCC1)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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